Carbocisteine-d3, also known as S-carboxymethylcysteine-d3, is a mucoactive agent primarily employed in treating respiratory conditions characterized by excessive mucus production. This compound is a derivative of L-cysteine and is utilized for its ability to reduce mucus viscosity, thus facilitating expectoration in patients suffering from chronic obstructive pulmonary disease and bronchiectasis. The compound has been recognized for its therapeutic properties since the 1950s and has been approved for use in various regions, including Asia and Europe, although it lacks approval from the U.S. Food and Drug Administration and Health Canada due to safety concerns in pediatric populations .
Carbocisteine-d3 is synthesized from L-cysteine through various chemical processes involving chloroacetic acid. The synthesis methods can vary significantly, with some approaches utilizing one-pot reactions while others employ multi-step processes involving condensation, neutralization, and crystallization .
Carbocisteine-d3 belongs to the class of organic compounds known as L-cysteine-S-conjugates. It falls under the broader category of carboxylic acids and derivatives, specifically classified as amino acids, peptides, and analogues. Its molecular formula is CHNOS (C5H9NO3S), with a molar mass of approximately 179.19 g/mol .
The synthesis of carbocisteine-d3 can be achieved through several methods:
The reaction conditions often involve maintaining specific temperature ranges (15-70 °C) and pH levels (typically between 2.5 and 9.5) to optimize product formation and minimize by-products. The use of protective atmospheres (e.g., nitrogen) during certain steps may also be employed to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of carbocisteine-d3 features a carboxymethyl group attached to the sulfur atom of cysteine. This modification enhances its solubility and efficacy as a mucolytic agent. The compound's chemical structure can be represented as follows:
The compound exhibits distinct physicochemical properties that influence its biological activity, including solubility in water and stability under physiological conditions .
Carbocisteine-d3 undergoes several types of chemical reactions:
The major products formed from these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts or inhibitors. For example, oxidation may yield sulfoxides while reduction can produce thiols.
Carbocisteine-d3 acts primarily by disrupting disulfide bonds within mucin proteins in mucus, which reduces its viscosity and facilitates easier expectoration. This mechanism is crucial for patients suffering from respiratory conditions characterized by thick mucus production.
In vitro studies suggest that carbocisteine-d3 may also exhibit antimicrobial properties by inhibiting bacterial adherence to respiratory epithelial cells, potentially reducing the risk of infections associated with chronic respiratory diseases .
Carbocisteine-d3 is primarily used in:
The compound's unique mechanism of action differentiates it from other mucolytics, making it an important agent in both clinical settings and research environments focused on respiratory health .
Carbocisteine-d3 (Carbocysteine-d3) is a deuterium-labeled derivative of the mucolytic agent carbocisteine, where three hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. Its chemical name is (R)-2-amino-3-[(carboxymethyl-d3)sulfanyl]propanoic acid, with a molecular formula of C₅H₆D₃NO₄S and a molecular weight of 182.21 g/mol. Structurally, it retains the core features of native carbocisteine—a cysteine derivative with a carboxymethyl group attached to the sulfur atom—but features deuterium atoms at the methylene bridge (-SCD₂COOH) of the carboxymethyl moiety [1] [7]. This strategic labeling minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking via mass spectrometry [6].
Synthetic Methods: Carbocisteine-d3 is synthesized through nucleophilic substitution, where deuterated chloroacetic acid reacts with L-cysteine under alkaline conditions. The process requires high-purity deuterated reagents to achieve isotopic enrichment >98% [1] [10]. Modern biotechnological approaches utilize engineered E. coli auxotrophs (e.g., C43(DE3) strains) to incorporate deuterated amino acids during expression, reducing isotopic scrambling [10].
Analytical Characterization: The compound is characterized using liquid chromatography–tandem mass spectrometry (LC-MS/MS), where deuterium labeling induces a +3 Da mass shift in molecular ions. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, showing the absence of proton signals at the -CH₂- group (δ~3.5 ppm) in ¹H-NMR spectra [6] [10].
Table 1: Molecular Properties of Carbocisteine-d3
Property | Specification |
---|---|
Molecular Formula | C₅H₆D₃NO₄S |
CAS Number | 1173021-89-0 (as Hydrochloride salt) |
Isotopic Enrichment | ≥98 atom % D |
Purity (HPLC) | ≥95% |
Key Mass Spectrometry Ions | [M+H]⁺ = 183.21 m/z; [M-H]⁻ = 181.20 m/z |
Storage Conditions | -20°C, under inert atmosphere |
Table 2: Metabolic Pathways of Carbocisteine-d3 vs. Native Carbocisteine
Metabolic Pathway | Primary Enzymes Involved | Deuteration Effect |
---|---|---|
Sulfoxidation | CYP3A4, FMO3 | ↓ Rate due to kinetic isotope effect |
N-Acetylation | NAT2 | Unchanged |
Decarboxylation | Gut microbiota | Unchanged |
Glucuronidation | UGT1A1 | Unchanged |
The evolution of deuterated mucoregulators parallels advances in isotope chemistry and respiratory pharmacology. Carbocisteine, first synthesized in 1936 and clinically adopted in the 1960s, was designed to break disulfide bonds in mucins via its free thiol group [5] [7]. However, its erratic pharmacokinetics—driven by polymorphic sulfoxidation—prompted interest in deuterated analogs to prolong therapeutic action and simplify metabolic profiling [2] [6].
2010s–Present: Deuterated mucolytics gained traction as mechanistic probes for studying airway inflammation, leveraging their resistance to oxidative metabolism in the lung microenvironment [5] [9].
Rationale for Carbocisteine-d3: Unlike conventional mucolytics, Carbocisteine-d3’s blocked thiol group minimizes direct mucolytic action. Instead, it modulates mucus composition by restoring sialomucin/fucomucin balance and enhances chloride transport in airways. Deuteration specifically targets sulfoxidation, a pathway exhibiting genetic polymorphism (30–50% of humans are "rapid sulfoxidizers"), which causes variable drug response [2] [9].
Table 3: Milestones in Deuterated Mucoregulatory Agent Development
Year | Development | Significance |
---|---|---|
1936 | Synthesis of native carbocisteine | First mucoregulator with thiol-blocked design |
1960 | Clinical adoption of carbocisteine | Treatment of chronic bronchitis/COPD |
1976 | Stable isotopes in PK studies (e.g., ¹³C-glucose) | Validated deuterium for metabolic tracing |
2008 | Carbocisteine-d3 for COPD studies | Proof-of-concept in redox modulation |
2020s | GOLD guidelines note mucoactives for COPD | Recognition of antioxidant/anti-inflammatory roles |
Stable isotopes like ²H, ¹³C, and ¹⁵N enable non-radioactive, physiologically relevant tracking of drug metabolism. Carbocisteine-d3 exemplifies three key applications:
Tissue Distribution: After oral administration, Carbocisteine-d3 achieves 4–6× higher concentrations in bronchial secretions than plasma, confirming lung-targeted penetration [2] [9].
Metabolic Flux Analysis (MFA):
Scrambling Assessment: ¹⁵N-labeled carbocisteine verifies minimal nitrogen transfer to other amino acids, underscoring metabolic stability at non-deuterated sites [10].
Advanced Analytical Methodologies:
Table 4: Stable Isotopes in Drug Metabolism Studies
Isotope | Key Application | Advantage for Carbocisteine-d3 |
---|---|---|
²H (D) | Pharmacokinetic tracing ↑ Plasma half-life measurement sensitivity | |
¹³C | Metabolic flux analysis Tracks carbon incorporation into antioxidants | |
¹⁵N | Protein binding studies Quantifies drug-target adduct formation | |
¹⁸O | Oxidative metabolism mapping Locates sites of sulfoxidation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7